
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine
Overview
Description
The compound “2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine” is a complex organic molecule. It contains a cyclopentane ring, which is a five-membered ring of carbon atoms, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom . The oxadiazole ring is attached to the cyclopentane ring via a methylamine group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopentane and oxadiazole rings, as well as the methylamine group. The cyclopropyl group attached to the oxadiazole ring would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and amine groups could make the compound more soluble in polar solvents .Scientific Research Applications
Various Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives exhibit a wide range of pharmacological activities due to their structural diversity and the presence of the oxadiazole moiety. These activities include antimicrobial, anticancer, anti-inflammatory, and more. Specifically, oxadiazoles have been found effective as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications. The versatility of the oxadiazole ring allows for the design of compounds with targeted biological activities, making them valuable scaffolds in drug discovery (Jalhan et al., 2017).
Synthetic Routes and Applications in Sensing
Oxadiazole scaffolds, particularly the 1,3,4-oxadiazole derivatives, are prominent in diverse fields, including material science and organic electronics, due to their photoluminescent properties and chemical stability. These compounds are utilized in developing chemosensors for metal ions, highlighting their significance beyond pharmaceuticals into materials science and analytical chemistry (Sharma et al., 2022).
Role in Drug Development
The structural characteristic of the oxadiazole ring, especially the 1,3,4-oxadiazole variant, is advantageous for binding with enzymes and receptors through multiple weak interactions. This feature facilitates a wide array of bioactivities, making 1,3,4-oxadiazole derivatives highly valuable in new drug development. These compounds have been extensively studied for their therapeutic potential across various diseases, contributing significantly to medicinal chemistry (Verma et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-12-9-4-2-3-8(9)11-13-10(14-15-11)7-5-6-7/h7-9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDLUEZWGMUSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1C2=NC(=NO2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylcyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



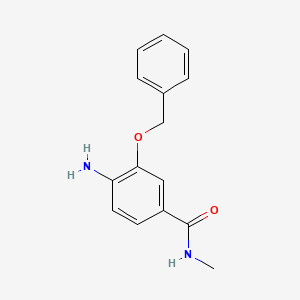


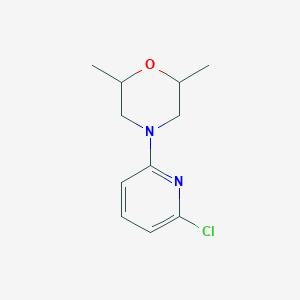
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1468908.png)
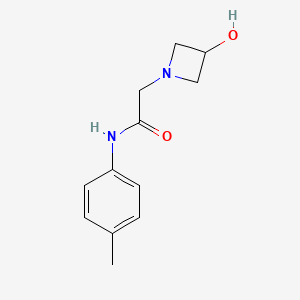
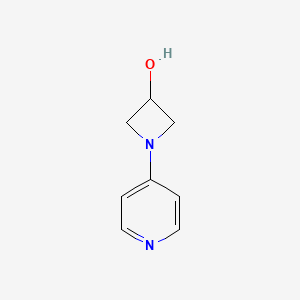
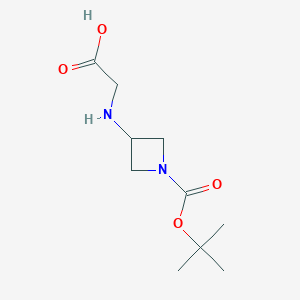

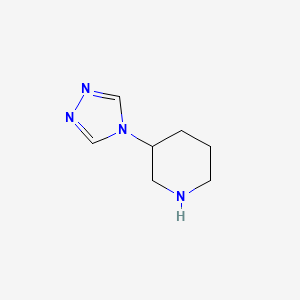
![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)


